(E)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-2-ethoxyphenyl 3-bromobenzoate
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Overview
Description
(E)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-2-ethoxyphenyl 3-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyano group, ethoxy groups, and a bromobenzoate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-2-ethoxyphenyl 3-bromobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various organic reactions. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield an α,β-unsaturated ketone.
Nucleophilic Substitution:
Esterification: The ethoxy groups are typically introduced through esterification reactions involving ethanol and the corresponding carboxylic acid derivatives.
Bromination: The bromobenzoate moiety is introduced through bromination reactions using bromine or other brominating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-2-ethoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the α,β-unsaturated ketone to a saturated ketone.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiourea (NH2CSNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-2-ethoxyphenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-2-ethoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. The cyano group and the α,β-unsaturated ketone are reactive sites that can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The bromobenzoate moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-3-(3-pyridinyl)propanethioamide
- Dichloroaniline
Uniqueness
(E)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-2-ethoxyphenyl 3-bromobenzoate is unique due to its combination of functional groups, which confer distinct reactivity and binding properties. The presence of both cyano and bromobenzoate groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] 3-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO5/c1-3-26-19-11-14(10-16(13-23)20(24)27-4-2)8-9-18(19)28-21(25)15-6-5-7-17(22)12-15/h5-12H,3-4H2,1-2H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBABVBOIISFGV-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)OCC)OC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)OCC)OC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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